Superior MEK1/2 Affinity vs. PD98059: ~100-Fold Higher Potency on Constitutively Activated MEK1
In a direct head-to-head biochemical comparison, U0126-EtOH inhibited the recombinant constitutively activated mutant MEK1 (ΔN3-S218E/S222D) with an IC50 of 72 nM, while PD98059 displayed an IC50 of approximately 10 μM against the same activated MEK construct [1][2]. Steady-state kinetic evaluation quantified the affinity difference as approximately 100-fold in favor of U0126 [1]. In cellular assays, U0126 inhibited activated MEK2 with an IC50 of 0.07 μM, whereas PD98059 exhibited an IC50 exceeding 5 μM—representing a >70-fold potency advantage . Both compounds bind MEK in a mutually exclusive, non-ATP-competitive manner, confirming a shared allosteric binding site that U0126 engages with substantially higher affinity [1].
| Evidence Dimension | MEK1 inhibitory potency (cell-free assay, ΔN3-S218E/S222D activated mutant) |
|---|---|
| Target Compound Data | IC50 = 72 nM (MEK1), 58 nM (MEK2) |
| Comparator Or Baseline | PD98059: IC50 ≈ 10 μM (activated MEK1), >5 μM (cellular MEK2) |
| Quantified Difference | Approximately 100-fold higher affinity for U0126-EtOH vs. PD98059 on activated MEK1; >70-fold in cellular context |
| Conditions | Recombinant ΔN3-S218E/S222D constitutively activated MEK1; radioactive kinase assay; Promega MEK Inhibitor U0126 cellular assay |
Why This Matters
Researchers requiring complete MEK1/2 pathway blockade at sub-micromolar concentrations must select U0126-EtOH over PD98059; PD98059 at typical working concentrations (10–50 μM) is insufficient for full suppression of activated MEK signaling in many cellular models.
- [1] Favata MF, Horiuchi KY, Manos EJ, et al. Identification of a novel inhibitor of mitogen-activated protein kinase kinase. J Biol Chem. 1998;273(29):18623-18632. View Source
- [2] Selleck Chemicals. U0126-EtOH (S1102) Datasheet. Comparative MEK inhibitor data: U0126 vs PD98059 on ΔN3-S218E/S222D MEK. View Source
